
1-Methyl-2-(prop-1-en-2-yl)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(prop-1-en-2-yl)cyclohex-1-ene, also known as limonene, is a naturally occurring compound found in the oils of citrus fruits. It is a colorless liquid with a pleasant, citrus-like aroma. Limonene is widely used in the fragrance and flavor industry due to its refreshing scent and taste .
Preparation Methods
Synthetic Routes and Reaction Conditions: Limonene can be synthesized through the cyclization of geranyl pyrophosphate. This process involves the formation of a six-membered ring structure from the linear precursor .
Industrial Production Methods: Industrially, limonene is primarily extracted from the peels of citrus fruits, such as oranges and lemons. The extraction process typically involves steam distillation or cold pressing to obtain the essential oil, which is then purified to isolate limonene .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(prop-1-en-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: Limonene can be oxidized to form carveol, carvone, and limonene oxide.
Reduction: It can be reduced to produce dihydrolimonene.
Substitution: Limonene can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is often used.
Substitution: Halogens like chlorine or bromine can be used under controlled conditions.
Major Products Formed:
Oxidation: Carveol, carvone, and limonene oxide.
Reduction: Dihydrolimonene.
Substitution: Halogenated limonene derivatives.
Scientific Research Applications
1-Methyl-2-(prop-1-en-2-yl)cyclohex-1-ene has a wide range of applications in scientific research:
Chemistry: Used as a chiral starting material in organic synthesis.
Biology: Studied for its potential anti-cancer properties and its role in apoptosis induction in cancer cells.
Medicine: Investigated for its anti-inflammatory and antioxidant properties.
Industry: Utilized as a solvent in cleaning products and as a natural insect repellent.
Mechanism of Action
The mechanism by which 1-Methyl-2-(prop-1-en-2-yl)cyclohex-1-ene exerts its effects involves several molecular targets and pathways:
Anti-cancer Activity: It induces apoptosis in cancer cells by inhibiting the synthesis of proteins required for cell division.
Anti-inflammatory and Antioxidant Effects: It modulates inflammatory pathways and scavenges free radicals, reducing oxidative stress.
Comparison with Similar Compounds
Carveol: An oxidation product of limonene with similar fragrance properties.
Carvone: Another oxidation product used in flavoring and fragrance.
Dihydrolimonene: A reduction product with similar solvent properties.
Uniqueness: 1-Methyl-2-(prop-1-en-2-yl)cyclohex-1-ene stands out due to its widespread availability, pleasant aroma, and versatility in various applications. Its natural occurrence in citrus oils makes it a sustainable and eco-friendly choice for industrial use .
Properties
CAS No. |
76480-15-4 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
1-methyl-2-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H16/c1-8(2)10-7-5-4-6-9(10)3/h1,4-7H2,2-3H3 |
InChI Key |
WWYIQZSSGCFFGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCC1)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




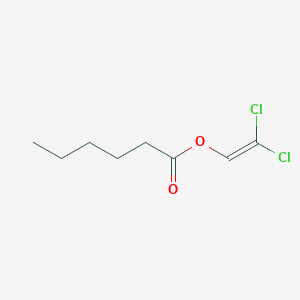
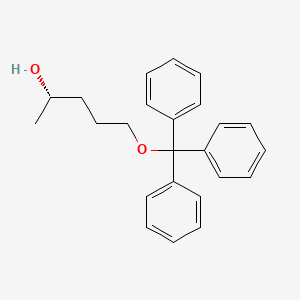
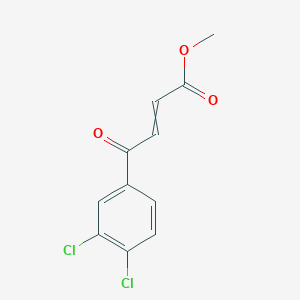
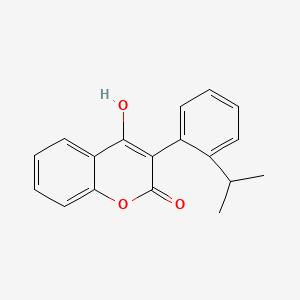
![(E)-1-(4-Iodophenyl)-2-[phenyl(2-phenylhydrazinylidene)methyl]diazene](/img/structure/B14446069.png)

![N'-{3-Chloro-4-[2-(naphthalen-2-yl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14446083.png)
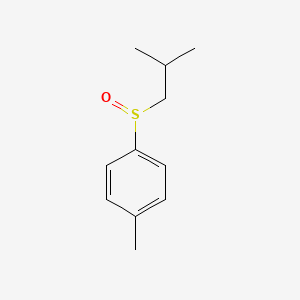
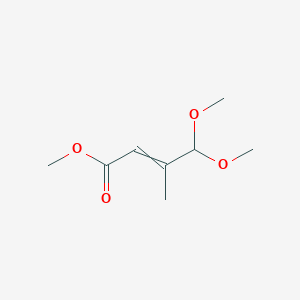
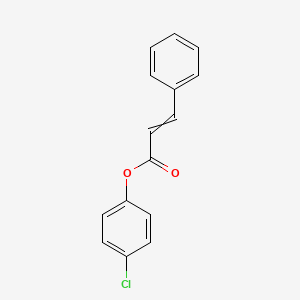
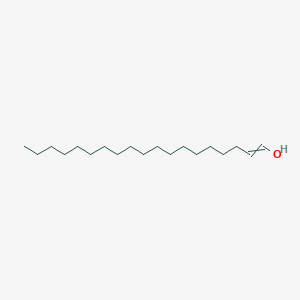
![6-(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B14446113.png)
